An In-depth Technical Guide to the Chemical Properties of (3-Furan-2-yl-propyl)-methyl-amine
An In-depth Technical Guide to the Chemical Properties of (3-Furan-2-yl-propyl)-methyl-amine
Disclaimer: The chemical name "(3-Furan-2-yl-propyl)-methyl-amine" is ambiguous and corresponds to several possible structures. Furthermore, there is a notable scarcity of published experimental data for this specific compound and its close isomers. This guide synthesizes information on the most plausible structure, N-methyl-3-(furan-2-yl)propan-1-amine , based on data from structurally related compounds and computational predictions. All experimental protocols and biological activities described herein are representative of this class of molecules and should be considered as a starting point for further research.
Chemical Identity and Structure
The user-provided name lacks specific locants, leading to ambiguity. Based on systematic nomenclature, the most direct interpretation is N-methyl-3-(furan-2-yl)propan-1-amine . However, searches reveal data for several related isomers. The key identifiers for these plausible structures are summarized below to aid in clarifying the compound of interest.
| Identifier | N-methyl-3-(furan-2-yl)propan-1-amine | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine | 3-Furan-2-yl-1-methyl-propylamine |
| Synonym | (3-Furan-2-yl-propyl)-methyl-amine | N,α-Dimethyl-2-furanpropanamine | 4-(Furan-2-yl)butan-2-amine |
| Molecular Formula | C₈H₁₃NO | C₉H₁₅NO | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol | 153.22 g/mol [1] | 139.2 g/mol |
| CAS Number | Not available | 1593-37-9[1] | 768-57-0 |
| Canonical SMILES | CNCCC1=CC=CO1 | CC(CCC1=CC=CO1)NC | CC(N)CCC1=CC=CO1 |
This guide will focus on N-methyl-3-(furan-2-yl)propan-1-amine as the primary subject.
Physicochemical Properties
Due to the absence of experimental data, the following table summarizes predicted physicochemical properties for N-methyl-3-(furan-2-yl)propan-1-amine . These values are derived from computational models and provide estimates for guiding experimental design.
| Property | Predicted Value | Notes and Reference |
| Molecular Formula | C₈H₁₃NO | - |
| Molecular Weight | 139.19 g/mol | - |
| logP | 1.1 - 2.5 | A measure of lipophilicity. Values are typical for small amine-containing heterocycles.[2][3] |
| pKa (Conjugate Acid) | 9.0 - 11.0 | The secondary amine group is basic. The predicted pKa is for the protonated amine.[4] |
| Boiling Point | ~180 - 220 °C | Estimated based on structurally similar secondary amines, which exhibit hydrogen bonding.[5][6] |
| Aqueous Solubility | Soluble to Miscible | The presence of a basic amine and the potential for hydrogen bonding suggests good solubility in water, which is enhanced in acidic conditions through salt formation.[7][8] |
| Topological Polar Surface Area (TPSA) | 25.2 Ų | Calculated for similar structures, indicating moderate cell permeability.[2] |
Synthesis and Experimental Protocols
This two-step, one-pot procedure involves the initial formation of an imine by reacting 3-(furan-2-yl)propanal with methylamine, followed by the in-situ reduction of the imine to the target secondary amine.
Caption: General workflow for synthesis via reductive amination.
Objective: To synthesize N-methyl-3-(furan-2-yl)propan-1-amine from 3-(furan-2-yl)propanal.
Materials:
-
3-(furan-2-yl)propanal (1.0 eq)
-
Methylamine (1.1 eq, e.g., as a 40% solution in water or 2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (DCM) or Methanol (solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(furan-2-yl)propanal dissolved in the chosen solvent (e.g., DCM).
-
Imine Formation: Add methylamine solution dropwise to the stirred solution at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: If using NaBH(OAc)₃, add it portion-wise to the reaction mixture. If using NaBH₄ in methanol, cool the reaction to 0 °C before slow, portion-wise addition. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. If DCM was used, separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic extracts and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by acid-base extraction. Dissolve the residue in ethyl acetate and extract with 1 M HCl. Wash the acidic aqueous layer with ethyl acetate to remove neutral impurities. Basify the aqueous layer to pH >10 with 1 M NaOH and extract the product with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the purified amine.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for N-methyl-3-(furan-2-yl)propan-1-amine, the furan scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[9][10][11] Furan derivatives are known to exhibit a wide range of pharmacological activities.[12]
Known Activities of Furan-Containing Compounds:
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Antimicrobial: The furan ring is a core component of nitrofuran antibiotics (e.g., Nitrofurantoin), which act by generating reactive intermediates that damage bacterial DNA.[10] Other furan derivatives have shown broad-spectrum activity against various bacteria and fungi.[9][13][14]
-
Anti-inflammatory: Certain furan derivatives function as inhibitors of inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[9]
-
Anticancer: Furan-containing molecules have been investigated as anticancer agents, with mechanisms including apoptosis induction and inhibition of key enzymes in cancer cell proliferation.[9]
-
Cardiovascular and CNS Effects: The furan moiety is found in drugs targeting cardiovascular diseases and central nervous system disorders, acting on receptors and ion channels.[9]
Given the prevalence of anti-inflammatory activity among furan derivatives, a compound like N-methyl-3-(furan-2-yl)propan-1-amine could potentially modulate inflammatory signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammation.
Caption: Potential inhibition of the NF-κB signaling pathway.
This diagram illustrates a plausible mechanism where the furan derivative could inhibit the IKK complex, preventing the degradation of IκBα and subsequent translocation of the pro-inflammatory transcription factor NF-κB to the nucleus. This would lead to a downstream reduction in the expression of inflammatory mediators.
Conclusion
(3-Furan-2-yl-propyl)-methyl-amine, likely corresponding to N-methyl-3-(furan-2-yl)propan-1-amine, is a compound with limited available data. However, based on the well-established importance of the furan scaffold in drug discovery, it represents an interesting candidate for further investigation. The predicted physicochemical properties suggest it is a drug-like molecule. The synthetic route via reductive amination is a feasible and scalable approach for its preparation. Future research should focus on the experimental validation of its properties and a systematic evaluation of its biological activities, particularly in the areas of antimicrobial and anti-inflammatory applications where furan derivatives have historically shown significant promise.
References
- 1. scbt.com [scbt.com]
- 2. N-[(furan-2-yl)methyl]aniline | C11H11NO | CID 57541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cmst.eu [cmst.eu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. biojournals.us [biojournals.us]
- 12. Pharmacological activity of furan derivatives [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1: Numbering of the furan ring system.